molecular formula C7H3FLiN3O2 B2602228 Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2361636-19-1

Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No.: B2602228
CAS No.: 2361636-19-1
M. Wt: 187.06
InChI Key: VYVYIGJOVQJZHX-UHFFFAOYSA-M
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Description

“Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” is a compound with the Inchi Code 1S/C8H4F3N3O2.Li . It is a lithium salt .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code 1S/C8H4F3N3O2.Li . The molecular weight is 187.06 .


Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 187.06 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Deprotonative Metalation

  • Deprotonative Metalation in Triazolopyridines

    Ghenia Bentabed-Ababsa et al. (2009) explored the regioselective metalation of [1,2,3]triazolo[1,5-a]pyridine derivatives using lithium arylmagnesates and lithium arylcadmates. This study demonstrates the potential for creating complex structures through metalation, which could have implications for developing new materials or chemical processes (Bentabed-Ababsa et al., 2009).

  • Triazolopyridines Metalation and Electrophilic Reactions

    Gurnos Jones and D. Sliskovic (1982) investigated the lithiation reactions of 1,2,3-triazolo[1,5-a]pyridine to produce various derivatives. Their findings are essential for understanding how triazolopyridines can be chemically manipulated, which has implications for synthesizing new compounds in pharmaceutical and material sciences (Jones & Sliskovic, 1982).

Chemical Synthesis and Applications

  • Synthesis of Triazolopyridine Ester Derivatives

    Elliot J. Latham and S. Stanforth (1995) explored the synthesis of 1,2,3‐triazolo[1,5‐a]pyridine ester derivatives through lithiation. Their work contributes to the field of synthetic chemistry, particularly in the creation of specialized esters which could have various applications (Latham & Stanforth, 1995).

  • Fluoroionophore for Selective Sensing

    D. Maity and T. Govindaraju (2010) developed a pyrrolidine constrained bipyridyl-dansyl fluoroionophore for selectively sensing Al(3+). This study is significant in analytical chemistry, particularly in developing sensitive detection methods for specific ions (Maity & Govindaraju, 2010).

Lithium Phenolates in Solvents

  • Aggregation of Lithium Phenolates: L. M. Jackman and Bradley D. Smith (1988) studied the structures and aggregation behaviors of lithium phenolates in various solvents. This research is pivotal in understanding solvation dynamics and molecular interactions in non-polar environments, which has implications in material science and solvent chemistry (Jackman & Smith, 1988).

Safety and Hazards

The compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2.Li/c8-4-2-1-3-11-5(4)9-10-6(11)7(12)13;/h1-3H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVYIGJOVQJZHX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN2C(=NN=C2C(=O)[O-])C(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FLiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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